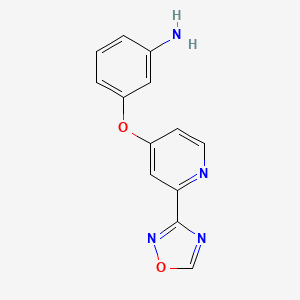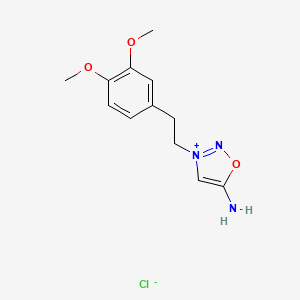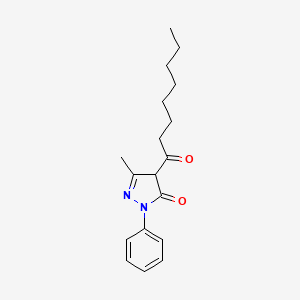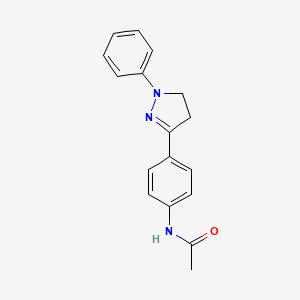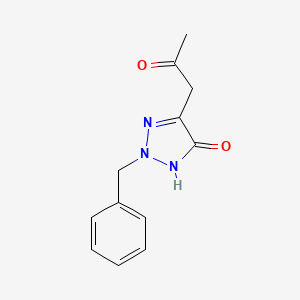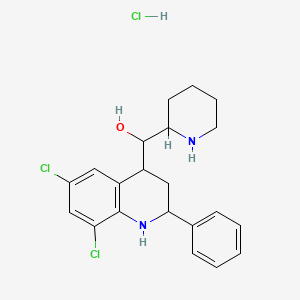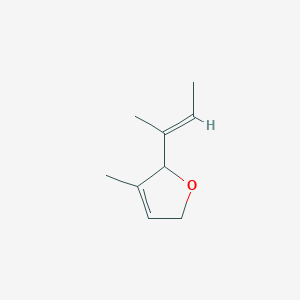
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with an acid catalyst can lead to the formation of the desired furan derivative. Another approach involves the use of palladium-catalyzed cross-coupling reactions, where alkenyllithium reagents are coupled with suitable halides to form the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: Used as an intermediate in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the furan ring and the butenyl group allows for various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
2,5-Dimethylfuran: Contains two methyl groups on the furan ring.
2-Butylfuran: Features a butyl group instead of a butenyl group.
Uniqueness
2-(But-2-en-2-yl)-3-methyl-2,5-dihydrofuran is unique due to the presence of both a butenyl group and a methyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other furan derivatives.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-[(E)-but-2-en-2-yl]-3-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C9H14O/c1-4-7(2)9-8(3)5-6-10-9/h4-5,9H,6H2,1-3H3/b7-4+ |
Clave InChI |
XKUWZBDIOAZASA-QPJJXVBHSA-N |
SMILES isomérico |
C/C=C(\C)/C1C(=CCO1)C |
SMILES canónico |
CC=C(C)C1C(=CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


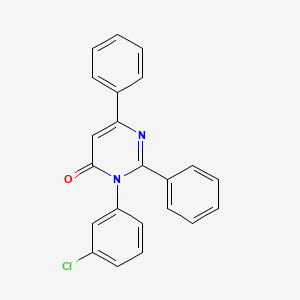
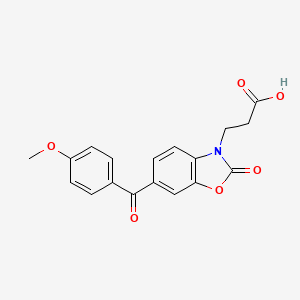
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
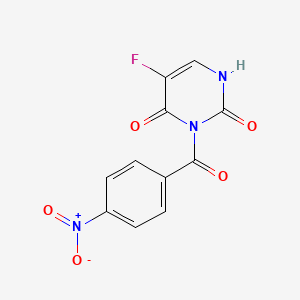

![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
